2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde
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Overview
Description
2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H23N2O2 It is characterized by the presence of a benzaldehyde group attached to an ethoxy group, which is further connected to a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 4-ethylpiperazine with 2-(2-bromoethoxy)benzaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzoic acid.
Reduction: 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methylpiperazin-1-yl)ethoxy)benzaldehyde
- 2-(2-(4-Phenylpiperazin-1-yl)ethoxy)benzaldehyde
- 2-(2-(4-Benzylpiperazin-1-yl)ethoxy)benzaldehyde
Uniqueness
2-(2-(4-Ethylpiperazin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Properties
CAS No. |
915920-88-6 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-7-9-17(10-8-16)11-12-19-15-6-4-3-5-14(15)13-18/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
ILFIJVXRLNLGLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC=C2C=O |
Origin of Product |
United States |
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